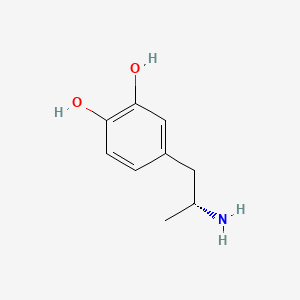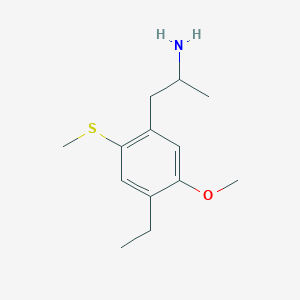
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride is a chemical compound with a complex structure that includes a pyridinium ring substituted with carboxy, formyl, and hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with appropriate carboxylating and formylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the formyl group to hydroxyl or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, materials, and coatings.
Mécanisme D'action
The mechanism of action of Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium, 3-carboxy-1-(carboxymethyl)-: Similar structure but with a carboxymethyl group instead of formylhydroxymethyl.
Pyridinium, 3-carboxy-1-(hydroxymethyl)-: Lacks the formyl group, resulting in different chemical properties.
Pyridinium, 3-carboxy-1-(methyl)-: Contains a methyl group instead of formylhydroxymethyl, leading to distinct reactivity.
Uniqueness
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
63870-18-8 |
|---|---|
Formule moléculaire |
C14H12ClNO4 |
Poids moléculaire |
293.70 g/mol |
Nom IUPAC |
1-[3-formyl-2-(hydroxymethyl)phenyl]pyridin-1-ium-3-carboxylic acid;chloride |
InChI |
InChI=1S/C14H11NO4.ClH/c16-8-11-3-1-5-13(12(11)9-17)15-6-2-4-10(7-15)14(18)19;/h1-8,17H,9H2;1H |
Clé InChI |
NNHATSCZJVQZPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+]2=CC=CC(=C2)C(=O)O)CO)C=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


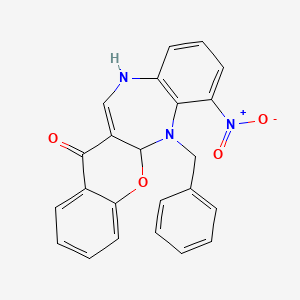
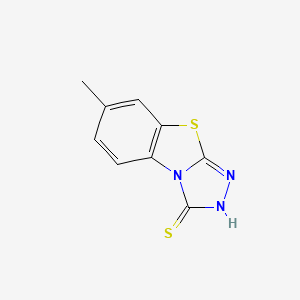


![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
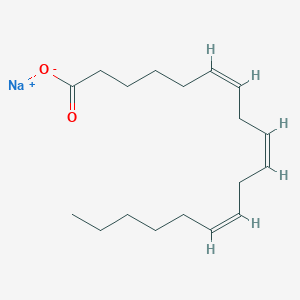
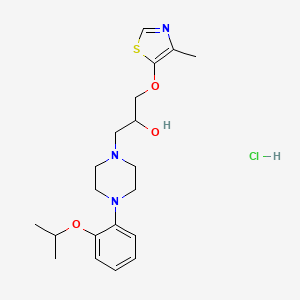
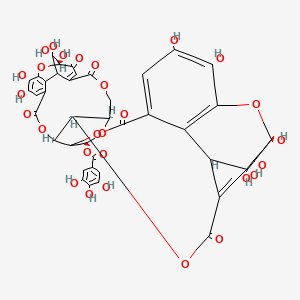
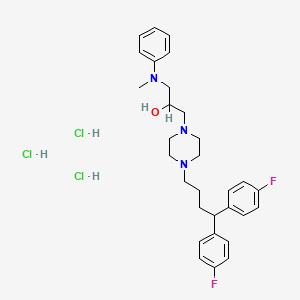

![Diaspartate de quinine [French]](/img/structure/B12763293.png)
